molecular formula C11H13FO B13614568 2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone

2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone

Cat. No.: B13614568
M. Wt: 180.22 g/mol
InChI Key: CFDXFPKNMDZVLZ-UHFFFAOYSA-N
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Description

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: Fluorobenzene and isopropylbenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, typically at low temperatures to control the reactivity of the intermediates.

    Procedure: Fluorobenzene is first treated with isopropylbenzene in the presence of AlCl3 to form the intermediate. This intermediate is then acylated using acetyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethanoic acid.

    Reduction: Formation of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.

    Biology: Investigated for its potential as a bioactive compound. Studies have shown that fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

    Medicine: Explored for its potential use in drug development. Fluorinated compounds are known to improve the pharmacokinetic properties of drugs, including increased bioavailability and metabolic resistance.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-fluoroacetophenone: Lacks the isopropyl group, resulting in different steric and electronic properties.

    1-[4-(propan-2-yl)phenyl]ethan-1-one: Lacks the fluorine atom, affecting its reactivity and biological activity.

    4-fluoro-1-[4-(propan-2-yl)phenyl]butan-1-one: Contains an additional carbon in the alkyl chain, altering its physical and chemical properties.

Uniqueness

2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one is unique due to the presence of both the fluorine atom and the isopropyl group. This combination imparts distinct steric and electronic effects, making it a valuable compound for various applications. The fluorine atom enhances its reactivity and biological activity, while the isopropyl group provides steric hindrance, affecting its binding affinity and selectivity.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-1-(4-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C11H13FO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3

InChI Key

CFDXFPKNMDZVLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CF

Origin of Product

United States

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